5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one
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Overview
Description
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone family This compound is characterized by the presence of a bromine atom at the 5th position and a methoxyphenyl group at the 1st position of the pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one typically involves the bromination of 1-(4-methoxyphenyl)pyrazin-2(1H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.
Scientific Research Applications
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)pyrazin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Bromo-1-phenylpyrazin-2(1H)-one: Similar structure but without the methoxy group, affecting its solubility and reactivity.
Uniqueness
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one is unique due to the combination of the bromine atom and methoxyphenyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications, offering distinct advantages over similar compounds.
Biological Activity
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
- Molecular Formula : C₁₁H₉BrN₂O₂
- Molecular Weight : 281.10536 g/mol
- CAS Number : Not specified in the sources
The structure features a bromine atom at the 5-position and a para-methoxyphenyl group at the 1-position of the pyrazinone core, which significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's binding affinity to various receptors and enzymes, while the methoxy group may contribute to its solubility and stability in biological systems. The compound has been shown to affect multiple signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : The compound has demonstrated potential as an inhibitor of protein kinases, which are crucial in regulating cell growth and survival. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in tumor progression. Its unique structure allows it to selectively target these enzymes, leading to reduced cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : In one study, the compound was tested against human tumor cell lines, showing significant inhibition of cell growth at micromolar concentrations. The IC50 values indicated that it is more effective than some existing anticancer drugs .
- Mechanistic Studies : Research has shown that this compound can modulate key signaling pathways associated with cancer progression, including those related to apoptosis and cell cycle regulation. This modulation is believed to be mediated through its interaction with specific kinase targets .
- Comparative Analysis : Comparative studies with similar compounds revealed that the presence of both bromine and methoxy groups enhances the biological activity of this pyrazinone derivative compared to analogs lacking these substituents .
Summary Table of Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Pyrazinone core with bromine and methoxy groups | Anticancer activity, enzyme inhibition |
5-Chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one | Similar structure but chlorine instead of bromine | Lower activity compared to brominated derivative |
6-(4-bromophenyl)-5h-pyrazolo[1,5-a]pyrazin-4-one | Different substituents affecting reactivity | Kinase inhibition |
Properties
IUPAC Name |
5-bromo-1-(4-methoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-9-4-2-8(3-5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANTAPFACFCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.